N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
N-(2-Ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a polycyclic heteroaromatic compound featuring a fused pyrano-pyrido-quinoline core. The molecule is distinguished by an ethoxyphenyl carboxamide substituent at position 10 and an imino group at position 11.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-29-20-10-4-3-9-19(20)26-24(28)18-14-16-13-15-7-5-11-27-12-6-8-17(21(15)27)22(16)30-23(18)25/h3-4,9-10,13-14,25H,2,5-8,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPFGNXWXBZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyridoquinoline framework. The presence of the ethoxy group on the phenyl ring is believed to influence its pharmacological properties by enhancing lipophilicity and potentially improving bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(2-ethoxyphenyl)-11-imino have shown promising anticancer activities. For example:
- Cell Line Studies : Compounds with similar structures have been evaluated against various cancer cell lines. A derivative exhibited comparable inhibitory activity to established chemotherapeutics in MDA-MB-231 breast cancer cells, suggesting potential as an anti-MDA-MB-231 inhibitor .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that certain quinoline derivatives exhibit significant activity against various bacterial strains. This activity is attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported for similar compounds. For instance:
- Inhibition Potency : A related compound demonstrated moderate inhibitory activity against AChE (IC50 = 157.31 µM) and selective inhibition towards BChE (IC50 = 46.42 µM) . This suggests potential applications in treating neurodegenerative disorders.
Table of Biological Activities
| Activity Type | Related Compound | Target/Cell Line | IC50 Value |
|---|---|---|---|
| Anticancer | Similar Derivative | MDA-MB-231 Breast Cancer Cells | Comparable to PTX |
| Antimicrobial | Quinoline Derivative | Various Bacterial Strains | Not specified |
| Enzyme Inhibition | Related Compound | AChE | 157.31 µM |
| BChE | 46.42 µM |
Comparison with Similar Compounds
N-(3-Fluoro-4-Methylphenyl)-11-Imino Derivative
A closely related compound, N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide, shares the pyrano-pyrido-quinoline backbone but differs in substituents. Such substitutions may influence metabolic stability and bioavailability .
10-(N-Phenylmethyliden)amino-11-Imino-Naphtho-Pyrano-Pyrimidines
Compounds like 10k (Table 2, ) feature a naphtho-pyrano-pyrimidine core instead of pyrano-pyrido-quinoline. The presence of a salicylaldehyde-derived Schiff base (2-hydroxyphenyl) in 10k reduces logP (predicted SwissADME ~3.2) compared to the ethoxyphenyl group (predicted logP ~3.8), highlighting the role of polar substituents in modulating lipophilicity .
Physicochemical Properties
Key properties of analogous compounds (Table 1):
*Estimated based on structural analogs .
The ethoxyphenyl group in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., 10k), as ethers are less prone to phase II conjugation than phenols .
Spectroscopic and Bioactivity Profiling
NMR Spectral Comparisons
In pyrano-quinoline derivatives, NMR chemical shifts in regions corresponding to the pyrano and pyrido moieties (e.g., positions 29–36 and 39–44 in ) are sensitive to substituent effects. The ethoxy group in the target compound is expected to deshield adjacent protons due to electron-donating effects, contrasting with the electron-withdrawing fluoro group in the 3-fluoro-4-methylphenyl analog .
Bioactivity Clustering
Compounds with structural similarities often cluster in bioactivity profiles. For instance, hierarchical clustering of NCI-60 datasets () shows that pyrano-pyrido-quinoline derivatives with carboxamide substituents may target kinases or GPCRs, akin to structurally related kinase inhibitors. The ethoxyphenyl group’s bulkiness could modulate selectivity for specific protein targets compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
